Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate
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Overview
Description
Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a phosphinate group attached to a phenyl ring, which is further connected to an ethyl group and a cyclohexyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate typically involves the reaction of phosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including catalyst selection and reaction time, is essential to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate involves its interaction with molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity. The specific pathways involved depend on the target enzyme and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate include:
Ethyl phenylphosphinate: Lacks the cyclohexyloxirane moiety and has different reactivity and applications.
Cyclohexyloxirane derivatives: Compounds containing the cyclohexyloxirane moiety but lacking the phosphinate group.
Phosphine oxides: Compounds with a phosphine oxide functional group, which exhibit different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both the cyclohexyloxirane and phosphinate groups, which impart distinct reactivity and potential applications. This combination allows for versatile chemical transformations and makes the compound valuable in various fields of research and industry.
Properties
CAS No. |
87989-28-4 |
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Molecular Formula |
C16H23O3P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
2-cyclohexyl-2-[ethoxy(phenyl)phosphoryl]oxirane |
InChI |
InChI=1S/C16H23O3P/c1-2-19-20(17,15-11-7-4-8-12-15)16(13-18-16)14-9-5-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3 |
InChI Key |
KFVODRCHXVYORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2(CO2)C3CCCCC3 |
Origin of Product |
United States |
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